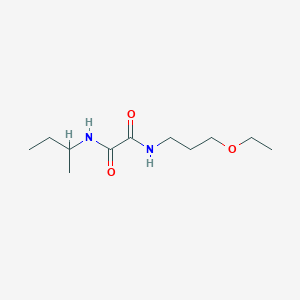
N-(2,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide, commonly known as Hydralazine, is a chemical compound that has been extensively studied for its therapeutic potential. It is a vasodilator drug that is used to treat hypertension and heart failure. The chemical structure of Hydralazine consists of a hydrazinecarboxamide group, a furan ring, and a dichlorophenyl group.
Wirkmechanismus
Hydralazine works by relaxing the smooth muscle in the blood vessels, which leads to vasodilation. This effect is mediated by the activation of the guanylate cyclase enzyme, which leads to the production of cGMP. cGMP activates protein kinase G, which in turn leads to the phosphorylation of myosin light chain, resulting in relaxation of the smooth muscle.
Biochemical and Physiological Effects:
Hydralazine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of nitric oxide (NO), a potent vasodilator, in endothelial cells. It also inhibits the production of reactive oxygen species (ROS), which are involved in the pathogenesis of hypertension and heart failure. Hydralazine has also been shown to inhibit the proliferation of smooth muscle cells, which is involved in the development of atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
Hydralazine has a number of advantages and limitations for lab experiments. It is a relatively simple molecule to synthesize, and it is widely available. It has been extensively studied for its therapeutic potential, and its mechanism of action is well understood. However, it has a number of limitations as well. It has a relatively short half-life, which can make it difficult to study its long-term effects. It also has a number of potential side effects, such as headaches, dizziness, and flushing.
Zukünftige Richtungen
There are a number of future directions for the study of Hydralazine. One area of research is the development of new derivatives of Hydralazine that have improved pharmacological properties. Another area of research is the study of the long-term effects of Hydralazine on cardiovascular health. Additionally, there is a need for further research into the mechanisms underlying the effects of Hydralazine on endothelial cells and smooth muscle cells. Finally, there is a need for further research into the potential use of Hydralazine in the treatment of other diseases, such as diabetes and cancer.
Conclusion:
In conclusion, Hydralazine is a vasodilator drug that has been extensively studied for its therapeutic potential in hypertension and heart failure. Its mechanism of action is well understood, and it has a number of biochemical and physiological effects. While it has a number of advantages for lab experiments, it also has a number of limitations. There are a number of future directions for the study of Hydralazine, including the development of new derivatives and the study of its long-term effects on cardiovascular health.
Wissenschaftliche Forschungsanwendungen
Hydralazine has been extensively studied for its therapeutic potential in hypertension and heart failure. It has been shown to lower blood pressure by dilating the blood vessels, which reduces the resistance to blood flow. This effect is mediated by the activation of the guanylate cyclase enzyme, which leads to the production of cyclic guanosine monophosphate (cGMP), a potent vasodilator.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(furan-2-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3/c13-7-3-4-9(8(14)6-7)15-12(19)17-16-11(18)10-2-1-5-20-10/h1-6H,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTILVGSLWFXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-2-(furan-2-ylcarbonyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate](/img/structure/B4115276.png)
![2-(4-chlorophenyl)-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B4115283.png)
![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4115289.png)
![N-{[4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)phenyl]sulfonyl}benzamide](/img/structure/B4115301.png)
![4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4115316.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4115323.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide](/img/structure/B4115335.png)

![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4115351.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4115354.png)
![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B4115365.png)

![2-[(4-tert-butylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115382.png)
